[1-(5-Bromothiophen-2-yl)ethyl](butan-2-yl)amine

Catalog No.
S13750479
CAS No.
M.F
C10H16BrNS
M. Wt
262.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(5-Bromothiophen-2-yl)ethyl](butan-2-yl)amine

Product Name

[1-(5-Bromothiophen-2-yl)ethyl](butan-2-yl)amine

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]butan-2-amine

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

InChI

InChI=1S/C10H16BrNS/c1-4-7(2)12-8(3)9-5-6-10(11)13-9/h5-8,12H,4H2,1-3H3

InChI Key

YSUVURQIWGMWJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(S1)Br

The compound 1-(5-Bromothiophen-2-yl)ethylamine is a member of the class of organic compounds known as amines, specifically secondary amines. It features a bromothiophene moiety, which contributes to its unique chemical properties and potential biological activities. The structure consists of a butan-2-yl group attached to an ethyl chain that is further substituted with a 5-bromothiophen-2-yl group, enhancing its lipophilicity and possibly influencing its interaction with biological targets.

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Acid-Base Reactions: As an amine, it can accept protons, thus participating in acid-base neutralizations.
  • Formation of Salts: The protonation of the amine can lead to the formation of ammonium salts when reacted with acids.

These reactions are essential for understanding the compound's reactivity and potential applications in medicinal chemistry.

The biological activity of 1-(5-Bromothiophen-2-yl)ethylamine is not extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. This compound may interact with various biological targets, potentially affecting neurotransmitter systems or exhibiting antimicrobial properties due to the presence of the bromothiophene moiety. Research into related compounds suggests possible activities such as:

  • Antidepressant effects
  • Antimicrobial properties
  • Inhibition of specific enzyme pathways

Further studies would be required to elucidate its specific biological effects.

Synthesis of 1-(5-Bromothiophen-2-yl)ethylamine can be achieved through several methods:

  • Alkylation Reactions: Starting from 5-bromothiophene, an alkylation reaction can be performed using butan-2-ylamine to introduce the butan-2-yl group.
    5 bromothiophene+butan 2 ylamine[1(5Bromothiophen2yl)ethyl](butan2yl)amine\text{5 bromothiophene}+\text{butan 2 ylamine}\rightarrow [1-(5-Bromothiophen-2-yl)ethyl](butan-2-yl)amine
  • Reduction Reactions: If precursors such as nitro or carbonyl compounds are used, reduction reactions could yield the desired amine.
  • Multi-step Synthesis: Involves forming intermediates that are subsequently reacted to produce the final compound.

1-(5-Bromothiophen-2-yl)ethylamine has potential applications in:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting neurological or infectious diseases.
  • Material Science: Its unique properties could be explored in developing new materials or coatings.
  • Chemical Probes: The compound could function as a chemical probe in biochemical assays to study specific biological pathways.

Interaction studies involving 1-(5-Bromothiophen-2-yl)ethylamine would focus on:

  • Binding Affinity Studies: Assessing how well the compound binds to various biological targets (e.g., receptors or enzymes).
  • Mechanistic Studies: Understanding how the compound exerts its effects at a molecular level.
  • Toxicological Assessments: Evaluating safety profiles and potential side effects associated with its use.

Such studies are crucial for determining the viability of this compound in therapeutic applications.

Several compounds share structural similarities with 1-(5-Bromothiophen-2-yl)ethylamine, including:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-N,N-diethylthiopheneContains diethylamine instead of butan-2-aminoExhibits different pharmacokinetics due to diethyl group
4-Methyl-N,N-dimethylanilineAromatic amine structureKnown for its use in dye production and as a precursor
3-(4-methoxyphenyl)-N,N-dimethylpropanamineContains methoxy and dimethyl groupsExhibits distinct neuroactive properties

These compounds highlight the diversity within the class of substituted amines and their unique properties based on structural variations.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

261.01868 g/mol

Monoisotopic Mass

261.01868 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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